![molecular formula C18H16N2O2S B2359265 N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide CAS No. 313241-87-1](/img/structure/B2359265.png)
N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-methoxyphenyl)thiazol-2-yl)-3-methylbenzamide, also known as MTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MTA belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives are known for their antioxidant properties. They can neutralize free radicals and prevent oxidative stress, which is a factor in the development of chronic diseases such as cancer and heart disease . The methoxyphenyl group in the compound may enhance these properties, making it a potential candidate for antioxidant therapy research.
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole ring have been reported to exhibit analgesic and anti-inflammatory activities . This makes them valuable in the development of new pain relief medications and anti-inflammatory drugs, which could be less toxic and more effective than current treatments.
Antimicrobial and Antifungal Applications
Thiazole derivatives, including those with methoxyphenyl groups, have shown promising results as antimicrobial and antifungal agents . Research into these applications could lead to the development of new drugs to treat infections that are resistant to existing antibiotics.
Antiviral Applications
The structural features of thiazole compounds have been associated with antiviral activity, including against HIV . Further research into this application could contribute to the ongoing fight against viral diseases, especially those that have developed resistance to current antiviral drugs.
Neuroprotective Applications
Thiazole derivatives have potential as neuroprotective agents. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage . This compound’s specific structure could be the basis for developing new treatments for conditions like Alzheimer’s and Parkinson’s disease.
Antitumor and Cytotoxic Applications
Research has indicated that thiazole derivatives can have antitumor and cytotoxic effects . This compound could be studied for its potential use in cancer therapy, possibly offering a new approach to targeting cancer cells with reduced side effects.
Antihypertensive and Cardiovascular Applications
Some thiazole derivatives have been found to have antihypertensive effects, which could be beneficial in treating high blood pressure and related cardiovascular conditions . The unique structure of this compound might provide a new avenue for cardiovascular drug development.
Gastrointestinal Protective Applications
Related compounds have shown protective effects against intestinal mucositis, a common side effect in cancer treatment . This suggests that the compound could be researched for its potential to protect the gastrointestinal tract from damage caused by chemotherapy.
Mechanism of Action
Target of Action
The compound N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide, a thiazole derivative, has been found to interact with various biological targets. Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Specifically, some N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division .
Mode of Action
The interaction of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide with its targets results in various changes. For instance, when acting as a tubulin inhibitor, it can disrupt the polymerization of tubulin, thereby inhibiting cell division and showing antiproliferative activity . This interaction with tubulin could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given its potential role as a tubulin inhibitor, it may affect the microtubule dynamics within cells, which are crucial for various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide.
Result of Action
The molecular and cellular effects of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide’s action depend on its specific targets and mode of action. As a potential tubulin inhibitor, it could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells . This could result in the inhibition of tumor growth and potentially contribute to the treatment of cancer.
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-6-5-7-13(10-12)17(21)20-18-19-15(11-23-18)14-8-3-4-9-16(14)22-2/h3-11H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYFIODRWYBFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.